molecular formula C13H14ClN3S B2531693 5-Chloro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine CAS No. 2380058-63-7

5-Chloro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine

Cat. No.: B2531693
CAS No.: 2380058-63-7
M. Wt: 279.79
InChI Key: GWYVPQPQDWEJLB-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group and a piperidine ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(thiophen-3-yl)pyrimidine: Similar structure but lacks the piperidine ring.

    5-Chloro-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the thiophene ring.

    2-(Thiophen-3-yl)pyrimidine: Similar structure but lacks both the chloro group and the piperidine ring.

Uniqueness

5-Chloro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine is unique due to the presence of both the thiophene and piperidine rings, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-chloro-2-(4-thiophen-3-ylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c14-12-7-15-13(16-8-12)17-4-1-10(2-5-17)11-3-6-18-9-11/h3,6-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYVPQPQDWEJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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